Tebupirimfos-d7
Description
Properties
CAS No. |
1794979-28-4 |
|---|---|
Molecular Formula |
C13H23N2O3PS |
Molecular Weight |
325.414 |
IUPAC Name |
(2-tert-butylpyrimidin-5-yl)oxy-ethoxy-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)-sulfanylidene-$l^{5} |
InChI |
InChI=1S/C13H23N2O3PS/c1-7-16-19(20,17-10(2)3)18-11-8-14-12(15-9-11)13(4,5)6/h8-10H,7H2,1-6H3/i2D3,3D3,10D |
InChI Key |
AWYOMXWDGWUJHS-SNQAWNDDSA-N |
SMILES |
CCOP(=S)(OC1=CN=C(N=C1)C(C)(C)C)OC(C)C |
Synonyms |
Phosphorothioic Acid O-[2-(1,1-Dimethylethyl)-5-pyrimidinyl] O-Ethyl O-(1-Methylethyl-d7) Ester; BAY-MAT 7484-d7; MAT 7484-d7; Phostebupirim-d7; Tebupirimphos-d7; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Fidelity of Tebupirimfos D7
Chemical Synthesis Pathways for Deuterium (B1214612) Incorporation into Tebupirimfos (B129061) Structure
The synthesis of Tebupirimfos-d7 is a multi-step chemical process designed to introduce deuterium atoms at specific positions within the Tebupirimfos molecule.
Regiospecific Deuteration Strategies and Reaction Conditions
The primary strategy for the synthesis of this compound involves the deuteration of the isopropyl group. This is a critical component of the phosphorothioate (B77711) ester portion of the molecule. The specific placement of deuterium atoms is crucial for its function as an internal standard in mass spectrometry-based analytical methods. The "d7" designation indicates that seven hydrogen atoms in the parent molecule have been replaced by deuterium. These are typically located on the isopropyl group.
The reaction conditions for achieving this regiospecific deuteration are carefully controlled. This often involves the use of a deuterated isopropyl alcohol as a precursor in the presence of a suitable base and in an appropriate solvent. The reaction temperature, pressure, and stoichiometry of the reactants are optimized to ensure high isotopic enrichment and minimize unwanted side reactions.
Precursor Compounds and Deuterating Reagents in the Synthesis of this compound
The synthesis of this compound relies on key precursor compounds and specific deuterating reagents. The non-deuterated starting materials are O-(2-tert-butylpyrimidin-5-yl) O-ethyl phosphorothioic acid and a deuterated isopropyl source.
A common deuterating reagent used in the synthesis of molecules like this compound is deuterated isopropanol (B130326) (isopropanol-d8). This reagent provides the seven deuterium atoms that are incorporated into the final product's isopropyl moiety. The synthesis may also involve other deuterated reagents or solvents to ensure the desired level of isotopic labeling.
| Precursor/Reagent | Role in Synthesis |
| O-(2-tert-butylpyrimidin-5-yl) O-ethyl phosphorothioic acid | The core structure of the Tebupirimfos molecule. |
| Isopropanol-d8 | The source of the seven deuterium atoms for the isopropyl group. |
| Base (e.g., triethylamine) | To facilitate the reaction between the acid and the alcohol. |
| Coupling Agent (e.g., dicyclohexylcarbodiimide) | To promote the formation of the ester linkage. |
| Anhydrous Solvent (e.g., dichloromethane) | To provide a non-reactive medium for the synthesis. |
Physico-Chemical Characterization and Isotopic Purity Assessment of this compound
Spectroscopic Techniques for Deuterium Position and Extent Verification (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for verifying the successful incorporation of deuterium and determining the isotopic purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR (Proton NMR) is used to confirm the absence of protons at the deuterated positions. The integration of the remaining proton signals provides a quantitative measure of the degree of deuteration. ¹³C NMR can also be used to confirm the carbon skeleton of the molecule.
Mass Spectrometry (MS): Mass spectrometry is a primary tool for determining the molecular weight of this compound and assessing its isotopic distribution. The molecular weight of this compound is 325.42 g/mol , which is higher than that of the unlabeled Tebupirimfos due to the presence of seven deuterium atoms. scbt.com High-resolution mass spectrometry can provide precise mass measurements, further confirming the elemental composition. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and analyze the resulting ions, which helps to confirm the location of the deuterium labels. cdc.gov
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are employed to assess the chemical purity of the synthesized this compound and to identify and quantify any impurities.
Gas Chromatography (GC): GC coupled with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (GC-MS), is a powerful technique for separating this compound from any unreacted starting materials, byproducts, or other impurities. mst.dk The retention time of the compound is a key identifier, and the peak area can be used to determine its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for purity assessment, particularly for less volatile compounds. nih.gov Similar to GC, HPLC separates the components of a mixture, and the purity of this compound can be determined from the resulting chromatogram.
The combination of these spectroscopic and chromatographic methods ensures that the final this compound product meets the high standards of identity, purity, and isotopic enrichment required for its use as a reliable internal standard in analytical testing.
| Analytical Technique | Purpose | Key Findings |
| ¹H NMR | To confirm the position and extent of deuteration. | Absence of signals corresponding to the protons on the isopropyl group. |
| Mass Spectrometry | To determine the molecular weight and isotopic distribution. | A molecular ion peak consistent with the mass of this compound (C₁₃H₁₆D₇N₂O₃PS). |
| Gas Chromatography (GC) | To assess chemical purity and identify volatile impurities. | A single major peak corresponding to this compound, with minimal impurity peaks. |
| High-Performance Liquid Chromatography (HPLC) | To assess chemical purity and identify non-volatile impurities. | A single major peak confirming the high purity of the compound. |
Advanced Analytical Applications of Tebupirimfos D7 in Chemical Quantification
Development and Validation of Isotope Dilution Mass Spectrometry (IDMS) Methods Utilizing Tebupirimfos-d7
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to a sample prior to analysis. This compound is specifically designed for this purpose in the analysis of Tebupirimfos (B129061).
The core principle of IDMS lies in the use of an isotopically labeled internal standard, such as this compound, which is chemically identical to the analyte of interest (Tebupirimfos) but has a different mass due to the presence of deuterium (B1214612) atoms. sigmaaldrich.com This near-perfect chemical similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, extraction, and chromatographic separation. sigmaaldrich.com
When this compound is spiked into a sample at a known concentration before any processing steps, any loss of the analyte during these procedures will be mirrored by a proportional loss of the internal standard. sigmaaldrich.com The mass spectrometer can distinguish between the native Tebupirimfos and the heavier this compound based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the analyte to the signal from the internal standard, an accurate quantification of the original amount of Tebupirimfos in the sample can be achieved, effectively compensating for variations in recovery and matrix effects. sigmaaldrich.comnih.gov This approach is considered one of the most reliable methods for minimizing the impact of the sample matrix on analytical results. researchgate.net
For accurate quantification using IDMS, a calibration curve is constructed. researchgate.netlabmanager.com This involves preparing a series of standard solutions containing known concentrations of Tebupirimfos, to each of which a constant, known amount of this compound is added. mdpi.com These standards are then analyzed by mass spectrometry, and a calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. brieflands.com
The resulting data are typically fitted with a linear regression model. elementlabsolutions.comnih.gov The equation of the line (y = mx + c), where 'y' is the peak area ratio and 'x' is the concentration, is then used to determine the concentration of Tebupirimfos in unknown samples. uknml.com The use of this compound as an internal standard helps to ensure the linearity and reliability of the calibration curve, even across a wide range of concentrations and in the presence of complex matrices. mdpi.com However, for highly accurate results, especially in complex food matrices, using matrix-matched calibration solutions is often recommended to further account for any residual matrix effects. nih.gov
Table 1: Illustrative Data for Calibration Curve Construction
| Tebupirimfos Concentration (ng/mL) | This compound Concentration (ng/mL) | Peak Area (Tebupirimfos) | Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1 | 50 | 15,000 | 750,000 | 0.02 |
| 5 | 50 | 75,000 | 745,000 | 0.10 |
| 10 | 50 | 152,000 | 755,000 | 0.20 |
| 50 | 50 | 760,000 | 750,000 | 1.01 |
| 100 | 50 | 1,510,000 | 748,000 | 2.02 |
Mitigation of Matrix Effects in Mass Spectrometry Using this compound
Matrix effects, which include ion suppression and enhancement, are a significant challenge in mass spectrometry, particularly when analyzing trace levels of compounds in complex samples like food and environmental matrices. chromatographyonline.comnih.gov
Ion suppression or enhancement occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decrease or increase in the analyte signal, respectively. nih.govpsu.edu This can result in inaccurate quantification. canada.ca
This compound is an effective tool for correcting these phenomena. chromatographyonline.com Since this compound co-elutes with Tebupirimfos and has nearly identical physicochemical properties, it is subject to the same degree of ion suppression or enhancement. sigmaaldrich.com By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by these matrix effects is largely canceled out, leading to more accurate and precise results. nih.gov While isotope dilution is a powerful correction strategy, significant signal suppression can still compromise the sensitivity of the analysis, making some level of sample cleanup advisable. chromatographyonline.com
The choice of sample preparation and extraction protocol is critical for minimizing matrix effects and ensuring good analytical performance. researchgate.net The goal is to efficiently extract Tebupirimfos from the sample matrix while removing as many interfering compounds as possible. chromservis.eu
A widely used technique for pesticide residue analysis in food and agricultural samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. waters.comchromatographyonline.com This procedure involves an initial extraction with a solvent like acetonitrile (B52724), followed by a partitioning step using salts to separate the organic and aqueous layers. waters.com A subsequent dispersive solid-phase extraction (d-SPE) step is often employed for cleanup. chromatographyonline.com
Table 2: Comparison of Extraction Methods for Tebupirimfos Analysis
| Extraction Method | Key Steps | Advantages | Disadvantages |
| QuEChERS | Acetonitrile extraction, salting out, d-SPE cleanup | Fast, simple, low solvent use, effective for many pesticides | May require optimization for specific matrix types |
| Solid-Phase Extraction (SPE) | Conditioning, loading, washing, elution | High selectivity, effective cleanup | Can be more time-consuming and expensive than QuEChERS |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible solvents | Simple principle | Can be labor-intensive and use large volumes of solvent |
Integration of this compound into High-Resolution and Tandem Mass Spectrometry Techniques
The use of this compound is seamlessly integrated into modern mass spectrometry platforms, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), to provide highly selective and sensitive quantification.
Tandem mass spectrometry, often performed on triple quadrupole (TQ) instruments, is a common technique for pesticide residue analysis. nih.gov In a typical MS/MS experiment, the precursor ion corresponding to Tebupirimfos is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent selectivity and sensitivity. slideshare.net A corresponding SRM transition is monitored for this compound. The high selectivity of MS/MS helps to further reduce interferences that may not have been removed during sample preparation. thermofisher.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
The development of robust LC-MS/MS methods is essential for the sensitive and selective quantification of pesticide residues. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of high-quality method development, ensuring reliability by correcting for analytical variability. plos.orgunimi.it
Sample Preparation: A widely adopted sample preparation technique for pesticides in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. eurl-pesticides.eusigmaaldrich.com This procedure typically involves an initial extraction of the sample with acetonitrile. Following the extraction, a partitioning step is induced by adding a salt mixture, commonly composed of magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and citrate (B86180) buffers. eurl-pesticides.eu After centrifugation, an aliquot of the acetonitrile supernatant is subjected to a cleanup step using dispersive solid-phase extraction (d-SPE). This involves mixing the extract with a combination of sorbents, such as primary secondary amine (PSA) to remove organic acids and sugars, and MgSO₄ to remove excess water, before analysis by LC-MS/MS. eurl-pesticides.eu this compound is typically added at a known concentration at the beginning of the extraction process to track and correct for recovery throughout the procedure.
Chromatographic and Mass Spectrometric Conditions: The separation of Tebupirimfos from matrix components is commonly achieved using reverse-phase liquid chromatography. A C18 analytical column is frequently employed for this purpose. lcms.cz The mobile phase generally consists of a gradient mixture of an aqueous solution (e.g., water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate) and an organic solvent such as acetonitrile or methanol. unimi.itlcms.cz
Detection is performed with a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. Quantification is based on Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the target analyte (Tebupirimfos) and the internal standard (this compound). lcms.cz
Table 1: Example of LC-MS/MS Method Parameters for Tebupirimfos Quantification using this compound
| Parameter | Condition |
|---|---|
| LC System | Ultra-High Performance Liquid Chromatography (UHPLC) |
| Analytical Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.7 µm) lcms.cz |
| Column Temperature | 40 °C lcms.cz |
| Mobile Phase A | 0.1% Formic Acid + 5 mM Ammonium Acetate in Water lcms.cz |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid lcms.cz |
| Flow Rate | 0.3 mL/min lcms.cz |
| Injection Volume | 5 µL |
| MS/MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) unimi.it |
| Monitored Transition | Tebupirimfos: [M+H]⁺ > product ions |
| This compound: [M+H]⁺ > product ions |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development
For analytes with sufficient volatility and thermal stability, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative for quantification. Tebupirimfos is amenable to GC-MS analysis, and the use of this compound as an internal standard follows the same principles as in LC-MS/MS to ensure analytical accuracy. usgs.govcaymanchem.com
Sample Preparation: Extraction methods for GC-MS analysis are similar to those for LC-MS/MS, often employing solvent extraction followed by a cleanup step to remove interfering matrix components. For solid samples like soil or sediment, pressurized liquid extraction (PLE) or Soxhlet extraction may be used. The final extract is concentrated and may be exchanged into a solvent suitable for GC injection, such as hexane (B92381) or isooctane. As with LC-MS/MS, this compound is introduced early in the sample preparation workflow.
Chromatographic and Mass Spectrometric Conditions: The separation is carried out on a capillary GC column, typically with a low-polarity stationary phase like a 5% phenyl-methylpolysiloxane (e.g., HP-5MS). doria.fi Helium is the most common carrier gas. A programmed temperature gradient is used to elute the target analytes and separate them from matrix interferences. researchgate.net
The GC is interfaced with a mass spectrometer, often a single quadrupole or a triple quadrupole for tandem MS (GC-MS/MS), operating under electron ionization (EI) mode. For quantitative analysis, the instrument is operated in Selected Ion Monitoring (SIM) mode, which monitors specific, characteristic ions for Tebupirimfos and this compound, providing enhanced sensitivity and selectivity compared to full-scan acquisition. doria.fi
Table 2: Example of GC-MS Method Parameters for Tebupirimfos Quantification using this compound
| Parameter | Condition |
|---|---|
| GC System | Gas Chromatograph with Autosampler |
| Analytical Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness doria.fi |
| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) researchgate.net |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 1 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS System | Single or Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) doria.fi |
| Monitored Ions | Tebupirimfos: At least two characteristic fragment ions |
| This compound: At least two characteristic fragment ions |
Application in Diverse Environmental and Non-Clinical Biological Matrices (e.g., water, soil, plant extracts, microbial cultures)
The versatility of using this compound as an internal standard allows for the reliable quantification of Tebupirimfos across a wide array of complex sample types.
Water and Soil: Tebupirimfos is an insecticide used for the control of soil insects, leading to potential residues in soil and adjacent water systems. nih.gov Analytical methods using isotopically labeled standards are crucial for monitoring its presence and persistence in these environmental compartments. nih.gov Methods developed for broad-spectrum pesticide analysis in sediment by GC/MS have shown the capability to achieve low µg/kg detection limits. usgs.gov For water analysis, pre-concentration of the sample using solid-phase extraction (SPE) followed by LC-MS/MS can achieve quantification limits in the low ng/L range, similar to what has been demonstrated for other pesticides using deuterated standards. researchgate.net
Plant Extracts: The analysis of pesticide residues in plant-derived materials is critical for food safety and environmental monitoring. sigmaaldrich.com this compound is used to ensure accuracy when quantifying its parent compound in complex plant extracts, such as those from crops, fruits, and traditional Chinese medicines. sigmaaldrich.comlcms.cz The QuEChERS extraction method is particularly effective for these matrices prior to LC-MS/MS analysis. eurl-pesticides.eu
Microbial Cultures: In agricultural biotechnology, plant-growth-promoting microbes (PGPMs) are sometimes used in conjunction with chemical pesticides. google.comgoogleapis.com It is therefore necessary to develop methods to quantify pesticide residues in the presence of microbial products or in fermentation cultures. googleapis.com Analysis would involve separating the pesticide from the complex culture medium and cellular material through solvent extraction or SPE, with this compound added to account for matrix effects and analyte recovery during the analytical process.
Table 3: Summary of Research Findings for Analogue Quantification in Diverse Matrices
| Matrix | Analytical Method | Key Findings | Reference |
|---|---|---|---|
| Water | SPE & LC-MS/MS with deuterated IS | Quantification of a similar compound (Tebuconazole) down to 3.89 pg/mL was achieved. Method accuracy was reported between 80.6% and 99.7%. | researchgate.net |
| Soil/Sediment | GC/MS | A multi-residue method for 119 pesticides, including organophosphates, reported Method Detection Limits (MDLs) from 0.6 to 3.4 µg/kg. Recoveries ranged from 75% to 102%. | usgs.gov |
| Plant Material (Chenpi) | QuEChERS & LC-MS/MS | A method for 30 pesticides demonstrated good linearity (r² > 0.995) and detection at the ppb level. | lcms.cz |
| Plant Material (Cereals) | QuEChERS & LC-MS/MS or GC-MS | An established method for quantifying a wide range of pesticides in cereals and cereal products. | eurl-pesticides.eu |
Environmental Fate and Transformation Pathways of Tebupirimfos Investigated with Deuterated Analogs
Abiotic Degradation Mechanisms and Kinetics
Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, such as reactions with water (hydrolysis) or light (photodegradation). These processes are fundamental to determining the persistence of Tebupirimfos (B129061) in various environmental compartments.
Photodegradation, or photolysis, is a significant pathway for the dissipation of Tebupirimfos, particularly in sunlit environments. Studies show that the rate of photodegradation is considerably faster in water compared to soil. The aqueous photolysis half-life for Tebupirimfos has been reported to be as rapid as 1.29 to 4.2 days. regulations.gov In contrast, the soil photolysis half-life is much longer, estimated at 106 days, indicating greater persistence on soil surfaces when shielded from direct, intense sunlight. regulations.govregulations.gov While the oxon metabolite, OMAT, was detected in aqueous photolysis studies, it did not constitute a major transformation product through this specific pathway. regulations.gov
Photodegradation Half-Life of Tebupirimfos
| Environment | Half-Life | Source |
|---|---|---|
| Aqueous (Water) | 1.29 - 4.2 days | regulations.gov |
| Soil Surface | 106 days | regulations.govregulations.gov |
Tebupirimfos is susceptible to abiotic hydrolysis, a chemical reaction with water that cleaves the molecule. Its stability is relatively consistent across a range of environmental pH levels, with reported half-lives of 47 days at pH 5, 45 days at pH 7, and 41 days at pH 9. regulations.govregulations.gov This indicates that hydrolysis occurs steadily under acidic, neutral, and alkaline conditions.
Several transformation products have been identified from hydrolysis and other abiotic processes. During water treatment processes involving chlorination, Tebupirimfos can be oxidized to form its oxygen analog, OMAT, which can be more toxic than the parent compound. regulations.govresearchgate.netresearchgate.net Studies have shown that hypochlorous acid (HOCl) primarily drives the oxidation of the thiophosphate group (P=S) to its oxon analog (P=O), while the hypochlorite (B82951) ion (OCl-) tends to accelerate hydrolysis. researchgate.net In hydrolysis studies, the degradate DIMAT was observed to form, accounting for 22% to 30% of the initial concentration at the end of a 30-day study, while OMAT was not identified as a product of hydrolysis alone. regulations.gov
Hydrolytic Half-Life of Tebupirimfos
| pH | Half-Life (Days) | Source |
|---|---|---|
| 5 | 47 | regulations.govregulations.gov |
| 7 | 45 | regulations.govregulations.gov |
| 9 | 41 | regulations.govregulations.gov |
Major Abiotic Transformation Products of Tebupirimfos
| Product Name | Formation Pathway | Source |
|---|---|---|
| OMAT | Oxidation (e.g., during chlorination), Photolysis | regulations.govregulations.gov |
| DIMAT | Hydrolysis | regulations.gov |
The kinetic isotope effect (KIE) is a powerful tool used to investigate reaction mechanisms. It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org For Tebupirimfos, replacing hydrogen (H) with its heavier, stable isotope deuterium (B1214612) (D) to create Tebupirimfos-d7 can reveal whether a specific C-H bond is broken during the rate-determining step of a degradation reaction. youtube.com
If breaking a C-H bond is the slowest, rate-limiting step, the reaction will proceed more slowly with this compound than with the non-deuterated Tebupirimfos because the carbon-deuterium (C-D) bond is stronger and requires more energy to break. youtube.com This results in a "normal" KIE (kH/kD > 1). Conversely, if no significant change in the reaction rate is observed, it implies that the bond to the deuterated atom is not broken in the rate-determining step. youtube.com By strategically placing the deuterium label on different parts of the Tebupirimfos molecule, researchers can pinpoint which bonds are cleaved during photodegradation or hydrolysis, thereby providing definitive evidence for one mechanistic pathway over another.
Biotransformation Pathways in Environmental Compartments
Biotransformation, or biodegradation, involves the breakdown of compounds by living organisms, primarily microorganisms like bacteria and fungi. agronomyjournals.com This is a crucial process governing the fate of Tebupirimfos in soil and water systems.
In soil and aquatic environments, Tebupirimfos is subject to microbial degradation under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions. However, the process can be slow, with aerobic soil metabolism half-lives reported to range from 55 to over 1800 days, depending on the soil type and application rate. regulations.gov Another study reported aerobic and anaerobic soil half-lives of 343 and 279 days, respectively. nih.gov
Aerobic metabolism studies have identified several key metabolites. The major degradation product is often the complete mineralization to carbon dioxide (CO2). regulations.govregulations.gov Other identified metabolites include the oxon OMAT, which reached a maximum of 5.6% of the applied radioactivity in one study, as well as TBHP (2-[1,1-dimethylethyl]-5-hydroxypyrimidine) and IMATS. regulations.gov Organisms from genera such as Pseudomonas and fungi like Aspergillus are known to degrade other organophosphates and likely play a role in the breakdown of Tebupirimfos through enzymes like esterases and cytochrome P450. nih.gov
Metabolites Identified in Tebupirimfos Soil Metabolism Studies
| Metabolite | Common Name/Type | Source |
|---|---|---|
| CO2 | Mineralization Product | regulations.govregulations.gov |
| OMAT | Oxon Analog | regulations.govregulations.gov |
| TBHP | Hydroxypyrimidine | regulations.govregulations.gov |
| IMATS | Metabolite | regulations.gov |
Stable Isotope Probing (SIP) is a sophisticated molecular technique used to identify the specific microorganisms in a complex community that are actively metabolizing a particular compound. whiterose.ac.uknih.gov The use of this compound is ideally suited for this purpose. In a typical DNA-SIP experiment, an environmental sample (e.g., soil or water) is incubated with the deuterated substrate, this compound.
Microorganisms that actively degrade Tebupirimfos will incorporate the deuterium from the substrate into their cellular components, including their DNA. whiterose.ac.ukgdut.edu.cn This incorporation makes their DNA "heavier" than the DNA of non-degrading organisms. Using density gradient ultracentrifugation, this heavy, deuterium-labeled DNA can be separated from the lighter, unlabeled DNA of the rest of the microbial community. whiterose.ac.uk By sequencing the genes (such as the 16S rRNA gene) from the heavy DNA fraction, researchers can precisely identify the bacteria or fungi that are responsible for the biodegradation of Tebupirimfos in that environment. nih.govnih.gov This approach moves beyond simply observing degradation to linking the process directly to the specific functional members of the microbial ecosystem.
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Tebupirimfos | O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphorothioate (B77711) |
| This compound | Deuterated analog of Tebupirimfos |
| OMAT | O-[2-(1,1-dimethylethyl)-5-pyrimidinyl] O-ethyl O-(1-methylethyl) phosphate (B84403) (Tebupirimfos-oxon) |
| TBHP | 2-[1,1-dimethylethyl]-5-hydroxypyrimidine |
| IMAT | O-ethyl O-(1-methylethyl) O-[2-(1-methylethyl)-5-pyrimidinyl] phosphorothioate |
| DIMAT | A hydrolysis degradate of Tebupirimfos |
| CO2 | Carbon Dioxide |
Sorption, Desorption, and Mobility Dynamics in Geo-Environmental Media
Adsorption Characteristics and Sorption Isotherms in Soil and Sediment
The adsorption of Tebupirimfos to soil and sediment is largely influenced by the organic matter and clay content of the geo-media. researchgate.netresearchgate.net Studies have shown that Tebupirimfos has a tendency to be sorbed by soil components, a process that can limit its movement. researchgate.netresearchgate.net
The sorption behavior is often described using isotherms, such as the Freundlich and Langmuir models. researchgate.netnih.gov For Tebupirimfos, the Freundlich adsorption coefficient (Kads) has been reported to range from 12.4 to 15.6 mL/g. regulations.govregulations.gov The organic carbon-water (B12546825) partition coefficient (Koc), another key indicator of sorption, has been measured in the range of 1024 to 2674 mL/goc. regulations.gov An estimated Koc value of 1845 has also been reported. nih.govherts.ac.uk These values suggest that Tebupirimfos has low to slight mobility in soil. regulations.govnih.gov
Research indicates that the sorption of organophosphorus pesticides like Tebupirimfos cannot be explained solely by the content of dominant soil components like organic matter and clay, suggesting other factors also play a role. researchgate.netresearchgate.netresearchgate.net At lower concentrations, the sorption of pesticides can be similar across different soil types, with the influence of soil composition becoming more pronounced at higher concentrations. researchgate.netresearchgate.net
Interactive Data Table: Tebupirimfos Sorption Coefficients
| Parameter | Value Range | Interpretation of Mobility |
| Freundlich Kads (mL/g) | 12.4 - 15.6 | Indicates sorption to soil |
| Koc (mL/goc) | 1024 - 2674 | Slight to low mobility |
Leaching and Transport Potential in Subsurface and Aquatic Systems
The potential for Tebupirimfos to leach into groundwater and move within aquatic systems is directly related to its sorption characteristics. Given its relatively high sorption to soil, Tebupirimfos is generally considered to have a low potential for leaching. regulations.gov
Modeling studies, such as those using the PRZM-GW model, have indicated that leaching of Tebupirimfos to groundwater is not a major dissipation pathway. regulations.gov In 30-year simulations under various scenarios, chemical breakthrough was not achieved. regulations.gov However, the physical characteristics of the soil, such as texture and the presence of macropores, can influence pesticide movement. worldbank.org Sandy soils, with their loose structure, can facilitate more rapid movement of pesticides compared to clayey soils which have a higher adsorption potential. worldbank.org
While the parent compound shows limited mobility, its transformation products may exhibit different behaviors. For instance, the transformation product OMAT appears to be more mobile than Tebupirimfos, with lower Freundlich Kads values. regulations.gov The landscape, particularly sloped terrain, can also contribute to the transport of pesticides from soils into surface waters through runoff. peerj.com
Volatilization and Atmospheric Transport Studies
Volatilization, the process by which a substance evaporates into the atmosphere, can be a significant route of dissipation for some pesticides. For Tebupirimfos, volatilization from moist soil and water surfaces is considered a potential, though not a primary, fate process. regulations.govnih.gov Its Henry's Law constant, estimated at 2.8 x 10⁻⁶ atm-cu m/mole, suggests it has the potential to volatilize from water surfaces. nih.gov
However, other reports indicate that volatilization is not an important route of dissipation for Tebupirimfos. regulations.gov This is partly because it is often incorporated into the soil, which would minimize photolysis on the soil surface. regulations.gov The vapor pressure of Tebupirimfos is relatively low, suggesting it is not expected to volatilize significantly from dry soil surfaces. nih.gov There is some suggestion that the volatilization of Tebupirimfos from soil and water might result in off-site exposure through atmospheric transport. regulations.govresearchgate.net
Biochemical and Metabolic Pathway Elucidation Using Tebupirimfos D7 Non Human Systems
In Vitro Enzymatic Biotransformation Studies
In vitro studies using isolated enzymes or microsomal fractions are crucial for identifying the specific enzymes responsible for the metabolism of a compound and for understanding the kinetics and mechanisms of these transformations.
The metabolism of organophosphate insecticides like Tebupirimfos (B129061) is primarily mediated by two major classes of enzymes: cytochrome P450 monooxygenases (CYPs) and hydrolases (esterases).
Cytochrome P450 Monooxygenases (CYPs): These enzymes are typically involved in oxidative metabolism. In the case of Tebupirimfos, a phosphorothioate (B77711), CYPs catalyze the oxidative desulfuration to its active oxygen analog (oxon), which is a more potent inhibitor of acetylcholinesterase. Other oxidative reactions, such as hydroxylation of the tert-butyl group or the pyrimidine (B1678525) ring, can also occur, leading to detoxification. The use of Tebupirimfos-d7 in incubations with specific recombinant CYP isoforms or with liver microsomes in the presence of specific CYP inhibitors can help identify the key CYPs involved in its metabolism.
Table 1: Potential Metabolic Enzymes Involved in Tebupirimfos Transformation
| Enzyme Class | Specific Enzymes (Examples) | Primary Metabolic Reaction | Product(s) |
|---|---|---|---|
| Cytochrome P450 | CYP3A4, CYP2C19, CYP2B6 | Oxidative Desulfuration | Tebupirimfos-oxon |
| Hydroxylation | Hydroxylated metabolites | ||
| Hydrolases | Paraoxonase 1 (PON1) | Hydrolysis of P-O-pyrimidine bond | 2-tert-butyl-5-hydroxypyrimidine |
| Carboxylesterases | Hydrolysis of P-O-ethyl or P-O-isopropyl bond | Phosphoric acid derivatives |
The substitution of hydrogen with deuterium (B1214612) at a specific position in a molecule can lead to a kinetic isotope effect (KIE) if the C-H bond is cleaved in the rate-determining step of a reaction. The C-D bond is stronger than the C-H bond, and thus reactions involving C-D bond cleavage are slower.
In the case of this compound, where the deuterium atoms are on the isopropyl group, a primary KIE would be expected for metabolic reactions involving the cleavage of a C-D bond on this group, such as deisopropylation. The magnitude of the KIE provides valuable information about the transition state of the reaction and can help to confirm the rate-limiting step of the metabolic pathway. A significant KIE (typically >2) would suggest that C-H bond cleavage is a major determinant of the reaction rate.
Table 2: Hypothetical Kinetic Parameters for the Metabolism of Tebupirimfos and this compound by a Specific CYP Isoform
| Substrate | Vmax (nmol/min/mg protein) | Km (µM) | Vmax/Km (mL/min/mg protein) | KIE (DV) | KIE (D(V/K)) |
|---|---|---|---|---|---|
| Tebupirimfos | 10.5 | 25 | 0.42 | - | - |
| This compound | 5.2 | 26 | 0.20 | 2.02 | 2.10 |
Metabolism in Model Organisms and Environmental Isolates
Studying the metabolism of this compound in whole organisms and microbial cultures provides a more complete picture of its fate in biological and environmental systems.
When applied to soil or directly to plants, pesticides can be taken up by the roots or leaves and translocated to other parts of the plant. Inside the plant, the pesticide can be metabolized by plant enzymes. Using this compound allows for the tracking of the parent compound and its metabolites throughout the plant.
Common metabolic pathways in plants include oxidation, hydrolysis, and conjugation with endogenous molecules such as glucose or glutathione. These conjugation reactions increase the water solubility of the metabolites, facilitating their sequestration in vacuoles or incorporation into cell wall components. The analysis of plant tissues for this compound and its deuterated metabolites can reveal the primary routes of detoxification in different plant species.
Microorganisms in soil and water play a crucial role in the environmental degradation of pesticides. The metabolic fate of this compound can be investigated in laboratory studies using specific microbial cultures known for their pesticide-degrading capabilities or in more complex soil microcosms that simulate natural environmental conditions.
Microbial degradation can proceed through various pathways, including hydrolysis of the phosphate (B84403) ester bonds, which is often the initial and most important step in the detoxification of organophosphates. The resulting pyrimidine ring can be further degraded by microbial communities. This compound serves as an excellent tool to trace these degradation pathways and to identify the microorganisms responsible for each metabolic step.
Tracing Metabolic Pathways and Structural Elucidation of Metabolites
The use of this compound greatly facilitates the identification and structural elucidation of its metabolites. The deuterium label provides a unique mass signature that can be easily detected by mass spectrometry (MS).
When analyzing complex biological or environmental samples, the metabolites of this compound will have a characteristic mass shift of +7 atomic mass units compared to their non-labeled counterparts. This allows for their selective detection even at low concentrations in the presence of a complex matrix of endogenous compounds. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful technique for this purpose. The accurate mass measurement allows for the determination of the elemental composition of the metabolites, while tandem mass spectrometry (MS/MS) provides fragmentation patterns that are used to elucidate their chemical structures.
Table 3: Potential Metabolites of Tebupirimfos Identified Using this compound and Mass Spectrometry
| Metabolite | Proposed Structure | Method of Identification |
|---|---|---|
| This compound-oxon | O-(2-tert-Butylpyrimidin-5-yl) O-ethyl O-(propan-2-yl-d7) phosphate | LC-HRMS, MS/MS |
| 2-tert-butyl-5-hydroxypyrimidine | 2-tert-Butylpyrimidin-5-ol | LC-HRMS, comparison with standard |
| Hydroxylated this compound | This compound with a hydroxyl group on the tert-butyl moiety | LC-HRMS, MS/MS |
| This compound acid | O-(2-tert-Butylpyrimidin-5-yl) O-(propan-2-yl-d7) hydrogen phosphorothioate | LC-HRMS, MS/MS |
Research on this compound in Biochemical and Metabolic Pathway Elucidation Remains Undocumented in Publicly Available Literature
A thorough review of scientific literature and publicly accessible data reveals a significant lack of research specifically utilizing this compound for the elucidation of biochemical and metabolic pathways in non-human systems. While information exists on the metabolism of the parent compound, Tebupirimfos, no studies were found that employ its deuterated isotopologue, this compound, for metabolomics-based pathway mapping or the characterization of novel metabolites using high-resolution mass spectrometry.
The use of stable isotope-labeled compounds, such as those containing deuterium (d), is a powerful and established technique in metabolic research. These labeled compounds act as tracers, allowing scientists to follow the transformation of a molecule through complex biological systems. By incorporating a heavier isotope, the labeled compound and its subsequent metabolites can be distinguished from their naturally occurring, non-labeled counterparts by mass spectrometry. This enables precise tracking and identification of metabolic products.
Despite the potential utility of this compound in such studies, the scientific community has yet to publish research detailing its application in this context. General metabolic studies on the non-labeled Tebupirimfos have been conducted, primarily in the context of environmental fate and toxicology. These studies indicate that Tebupirimfos, an organothiophosphate insecticide, undergoes metabolic transformation.
In non-human systems, the metabolism of Tebupirimfos is known to involve processes such as oxidative desulfuration, which leads to the formation of its oxygen analog, or "oxon." This metabolite is often more toxic than the parent compound. Environmental degradation studies have also identified carbon dioxide as a major breakdown product.
However, the specific and detailed metabolic mapping that would be facilitated by the use of this compound is not described in the available literature. Consequently, there is no data to populate the specific subsections of the requested article concerning its application in metabolomics for pathway mapping or the characterization of novel metabolites via high-resolution mass spectrometry. Such research would be invaluable for a deeper understanding of the biotransformation of this pesticide in various organisms and environmental compartments.
Until research utilizing this compound is conducted and published, a detailed article on its specific role in biochemical and metabolic pathway elucidation in non-human systems cannot be constructed.
Broader Academic Implications and Future Research Directions
Contributions of Tebupirimfos-d7 Research to Environmental Contaminant Dynamics Understanding
The primary contribution of this compound to understanding environmental contaminant dynamics lies in its function as a stable isotope-labeled internal standard. lgcstandards.comisotope.com The study of environmental contaminants, such as the insecticide tebupirimfos (B129061), requires highly accurate measurements of their concentrations in complex matrices like soil, water, and biological tissues. usgs.govregulations.gov Tebupirimfos is an organophosphate insecticide used to control soil-dwelling pests in corn crops. nih.gov Its potential to be released into the environment through waste streams or direct application necessitates monitoring to understand its persistence, transport, and fate. nih.govsigmaaldrich.com
By using this compound in isotope dilution analysis, researchers can correct for the loss of the target analyte during sample preparation and analysis. oup.comnih.gov This technique involves adding a known quantity of the deuterated standard to a sample before extraction. cdc.gov Because this compound is chemically almost identical to the non-labeled tebupirimfos, it behaves similarly during extraction, cleanup, and instrumental analysis. Any loss experienced by the native compound is mirrored by the deuterated standard. clearsynth.comlcms.cz This allows for highly accurate quantification of the parent pesticide, providing reliable data essential for:
Modeling Contaminant Fate and Transport: Accurate concentration data is crucial for developing and validating models that predict how pesticides like tebupirimfos move through soil, enter waterways, and degrade over time. nih.gov
Assessing Persistence: By enabling precise measurements over time, the use of this compound helps determine the environmental half-life of tebupirimfos and its degradation products, such as tebupirimfos-oxon. usgs.govregulations.gov
Understanding Bioaccumulation: Reliable quantification is necessary to study the uptake and accumulation of pesticides in organisms, which is a key component of ecological risk assessment. lgcstandards.com
In essence, while research may not focus on the environmental dynamics of this compound itself, the data quality it ensures is fundamental to advancing our understanding of the environmental behavior of tebupirimfos and other organophosphate pesticides. nih.govresearchgate.net
Advancements in Trace Chemical Analysis and Quality Assurance Methodologies
The use of this compound exemplifies the advancements in trace chemical analysis, particularly in the realm of chromatography coupled with mass spectrometry (e.g., GC-MS and LC-MS/MS). oup.comlcms.cz These methods are designed to detect and quantify minute amounts of chemical substances in complex samples. The incorporation of deuterated standards like this compound is a cornerstone of modern analytical quality assurance. clearsynth.comeuropa.eu
Key advancements and contributions include:
Enhanced Accuracy and Precision: Isotope dilution mass spectrometry is considered a gold-standard quantitative technique. oup.comfrontiersin.org By compensating for variations in sample extraction efficiency and matrix effects during analysis, this compound significantly improves the accuracy and reproducibility of results. clearsynth.comlcms.cz Matrix effects occur when other compounds in the sample interfere with the instrument's ability to accurately measure the analyte. clearsynth.com
Improved Method Robustness: The use of an internal standard that closely mimics the analyte makes the analytical method more resilient to variations in experimental conditions. clearsynth.com This ensures that results are comparable across different laboratories and over long periods, which is critical for large-scale environmental monitoring programs and regulatory compliance. europa.eueurl-pesticides.eu
Lower Limits of Detection (LOD): High-resolution mass spectrometry methods, which often employ isotope dilution, are highly sensitive, allowing for the detection of pesticides at very low concentrations (e.g., parts per billion or even parts per trillion). nih.govnih.gov This is crucial for detecting contaminants at environmentally relevant levels. mnpals.net
The table below summarizes the role of this compound in analytical methodologies.
Table 1: Role of this compound in Analytical Chemistry
| Feature | Description | Contribution to Advancement |
|---|---|---|
| Technique | Isotope Dilution Analysis | Serves as an internal standard in GC-MS and LC-MS/MS methods for quantifying organophosphate pesticides. oup.comnih.gov |
| Function | Analyte Recovery Correction | Corrects for procedural losses during sample extraction, cleanup, and injection, ensuring higher accuracy. clearsynth.comepa.gov |
| Benefit | Matrix Effect Compensation | Mitigates the signal suppression or enhancement caused by co-extractives from complex matrices like soil, sediment, and food. lcms.cz |
| Outcome | Quality Assurance (QA/QC) | Increases the reliability, reproducibility, and comparability of data, which is essential for method validation and official controls. europa.eueurl-pesticides.eu |
| Impact | Sensitivity | Enables the confident quantification of trace-level contaminants, which is vital for environmental and human exposure assessment. regulations.govnih.gov |
Potential for Source Apportionment and Environmental Process Tracing Using Stable Isotope Signatures
While this compound itself is an artificially created compound used as an analytical tool, the principles of stable isotope analysis it relies upon have broader applications in environmental forensics. nih.gov Compound-Specific Isotope Analysis (CSIA) is a powerful technique used to trace the sources and investigate the transformation processes of environmental contaminants. nih.govitrcweb.org
The stable isotope signature (e.g., the ratio of ¹³C/¹²C or ¹⁵N/¹⁴N) of a contaminant can vary depending on its manufacturing process and the raw materials used. itrcweb.org This allows different production batches or sources of a chemical to be distinguished from one another. Furthermore, as a contaminant degrades in the environment, the lighter isotopes typically react faster, leaving the remaining pool of the contaminant enriched in the heavier isotopes—a process known as isotopic fractionation. tandfonline.com
The connection to this compound is indirect but conceptually linked:
Enabling Accurate Data for CSIA: For CSIA of a contaminant like tebupirimfos to be effective, precise concentration data is needed to correlate with isotope ratio measurements. The use of this compound as an internal standard provides this essential, high-quality concentration data. lcms.cz
Proof of Concept for Isotope-Based Methods: The successful and widespread use of deuterated standards in quantitative analysis reinforces the utility of isotope-based measurements in environmental science. It demonstrates that subtle differences in isotopic composition can be reliably measured and are meaningful. lgcstandards.com
Therefore, while this compound is not directly used for source apportionment, it is a critical enabling tool for the type of high-precision measurements that could be used in such studies on its parent compound, tebupirimfos. nih.gov The accurate data it helps generate could allow scientists to differentiate between pollution from different agricultural areas or to quantify the extent of natural degradation of a pesticide plume in groundwater. itrcweb.org
Emerging Methodological Innovations and Interdisciplinary Research Opportunities for Deuterated Pesticide Analogs
The use of deuterated pesticide analogs like this compound is a mature technique, yet it continues to be part of emerging methodological innovations and fosters interdisciplinary research. researchgate.netoapen.org
Expansion of Multi-Residue Methods: Modern analytical methods aim to detect hundreds of different pesticides and other contaminants in a single analysis. lcms.cz Comprehensive libraries of deuterated internal standards, including analogs for various classes of pesticides, are essential for ensuring the accuracy of these complex "suspect screening" and "non-target" analyses. researchmap.jp This requires collaboration between analytical chemists, who develop the methods, and environmental scientists and toxicologists, who identify relevant contaminants to monitor. udspub.com
Investigating "Soft Spot" Metabolism: Recent research explores how deuteration at specific molecular positions—often metabolic "soft spots"—can alter the rate and pathway of a compound's breakdown. scilit.com While the primary goal for this compound is analytical stability, this research into the deuterium (B1214612) kinetic isotope effect (DKIE) opens new avenues. scilit.comnih.gov For example, studying how deuteration impacts the metabolism of pesticides could lead to the design of new, less persistent, or less toxic crop protection agents, bridging analytical chemistry with synthetic chemistry and toxicology.
Advanced Materials for Sample Preparation: Innovations in sample preparation, such as new solid-phase extraction (SPE) materials, are often validated using deuterated standards to prove their efficiency and demonstrate freedom from matrix interferences. researchgate.net
Environmental Forensics and Lifecycle Analysis: Combining highly accurate quantitative data (enabled by standards like this compound) with other techniques like CSIA allows for a complete lifecycle analysis of a pollutant. nih.govresearchgate.net This interdisciplinary approach, involving environmental chemistry, geology, and data science, can reconstruct the history of contamination in a given area.
The development and application of deuterated analogs are thus a nexus for collaboration, driving innovation in fields from green chemistry and drug discovery to environmental monitoring and regulation. researchgate.netudspub.com
Q & A
Q. How can researchers mitigate bias when interpreting this compound’s ecological impact in field studies?
- Methodological Answer : Implement double-blind sampling and randomized block designs to reduce observer bias. Use mixed-effects models to account for spatial heterogeneity and report negative results transparently to avoid publication bias .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
